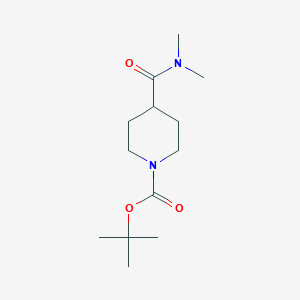

1-Boc-4-dimethylcarbamoylpiperidine

Description

BenchChem offers high-quality 1-Boc-4-dimethylcarbamoylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-dimethylcarbamoylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)14(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVUOIHXJJWKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452250 | |

| Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254905-58-3 | |

| Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-dimethylcarbamoylpiperidine CAS number 254905-58-3

CAS Registry Number: 254905-58-3 Document Type: Technical Application Guide Version: 2.0 (Industrial Synthesis & Application)[1][2]

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3) is a critical piperidine scaffold used in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and various kinases.[1][2] Structurally, it features a tert-butoxycarbonyl (Boc) protected secondary amine and a dimethylamide moiety at the C4 position.[1][2] This bifunctionality allows it to serve as a stable, solubilizing "linker" module in drug discovery.[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via amide coupling, critical deprotection protocols, and quality control parameters.[1] It is designed for medicinal chemists requiring a robust, scalable route to introduce the N,N-dimethylpiperidine-4-carboxamide motif into complex bioactive molecules.[1][2]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate |

| CAS Number | 254905-58-3 |

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| pKa (Calculated) | ~-1.5 (Amide O), ~17 (Amide N) |

| LogP | ~1.4 (Predicted) |

Synthetic Architecture & Methodology

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is most efficiently achieved through the amide coupling of 1-Boc-isonipecotic acid (1-Boc-piperidine-4-carboxylic acid) with dimethylamine .[1][2] While direct acylation of the acid chloride is possible, the use of coupling reagents (HATU or EDC/HOBt) offers a milder profile with fewer side reactions, suitable for scale-up.[1][2]

Synthesis Pathway Diagram[1][2][11]

Figure 1: Convergent synthesis via carbodiimide or uronium-mediated amide coupling.[1][2]

Optimized Experimental Protocol (Scale: 10 mmol)

Objective: Synthesis of CAS 254905-58-3 via EDC coupling.

Reagents:

-

1-Boc-piperidine-4-carboxylic acid (2.29 g, 10.0 mmol)[1][2]

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.30 g, 12.0 mmol)[1][2]

Procedure:

-

Activation: In a round-bottom flask, dissolve 1-Boc-piperidine-4-carboxylic acid in DCM (50 mL). Cool to 0°C in an ice bath.

-

Reagent Addition: Add HOBt and EDC·HCl. Stir for 15 minutes at 0°C to generate the active ester.

-

Amine Coupling: Add Dimethylamine hydrochloride followed by the dropwise addition of Triethylamine (TEA).[1][2] Note: TEA liberates the free amine and neutralizes the HCl from EDC.[2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3]

-

Work-up:

-

Purification: The crude product is often pure enough (>95%) for use.[1][2] If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).[1][2]

Reactivity Profile & Downstream Utility

The primary utility of CAS 254905-58-3 lies in its ability to be deprotected to the secondary amine, which then serves as a nucleophile for further elaboration (e.g., S_NAr reactions, reductive amination, or further amide couplings).[1]

Deprotection Workflow

The Boc group is acid-labile.[1][2] Two standard methods are employed depending on the sensitivity of the downstream steps.[1][2]

| Method | Reagents | Conditions | Advantages |

| TFA Method | TFA / DCM (1:[1][2]1) | 25°C, 1–2 h | Rapid; Volatile reagents easy to remove.[1][2] |

| HCl Method | 4M HCl in Dioxane | 25°C, 2–4 h | Yields crystalline HCl salt directly; Anhydrous.[1][2] |

Deprotection & Functionalization Logic

Figure 2: Deprotection enables diverse medicinal chemistry applications.[1][2]

Quality Control & Characterization

To validate the synthesis of CAS 254905-58-3, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 1.45 (s, 9H): Characteristic tert-butyl (Boc) singlet.[1][2]

-

δ 2.95 & 3.05 (s, 3H each): The two methyl groups of the dimethylamide are non-equivalent due to restricted rotation around the C-N amide bond.[1][2] They typically appear as two distinct singlets or a broad coalesced peak depending on temperature.[1][2]

-

δ 2.60–2.80 (m, 1H): Methine proton at C4 (alpha to the carbonyl).[1][2]

-

δ 4.10–4.20 (m, 2H): Equatorial protons at C2/C6 (alpha to Boc-nitrogen).[1][2]

Mass Spectrometry (ESI-MS)[1][2][11]

Safety & Handling

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions reserved for piperidine derivatives and amides.[1][2]

-

GHS Classification (Inferred):

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.

-

Regulatory: This compound is not currently listed as a DEA List I chemical (unlike 1-Boc-4-AP or 1-Boc-4-piperidone) [1, 2].[1][2][4][5] However, researchers must verify local regulations as piperidine derivatives are monitored precursors.[1][2]

References

-

Drug Enforcement Administration (DEA). (2022).[1][2][6] Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register.[1][2] Link

-

PubChem. (2025).[1][2][7][8] 1-Boc-4-dimethylcarbamoylpiperidine (Compound Summary). National Library of Medicine.[1][2] Link

-

Synblock. (n.d.). Product Data: tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate. Link

-

ChemicalBook. (2024).[1][2] CAS 254905-58-3 Technical Specifications. Link

Sources

- 1. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1 - iChemical [ichemical.com]

- 2. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Federal Register :: Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical [federalregister.gov]

- 5. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 7. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 | CID 24688815 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Boc-4-dimethylcarbamoylpiperidine molecular weight and formula

Topic: 1-Boc-4-dimethylcarbamoylpiperidine: Technical Profile & Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine (CAS: 254905-58-3 ) is a critical piperidine building block widely employed in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, GPCR ligands, and PROTAC linkers. As a protected form of N,N-dimethylpiperidine-4-carboxamide , it serves as a stable, lipophilic intermediate that allows for the precise installation of the dimethylcarbamoyl moiety before the liberation of the secondary amine for further scaffold elaboration.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in high-throughput medicinal chemistry.

Chemical Identity & Physicochemical Properties

Core Identifiers

| Parameter | Specification |

| IUPAC Name | tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate |

| Common Name | 1-Boc-4-dimethylcarbamoylpiperidine |

| CAS Number | 254905-58-3 |

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| SMILES | CN(C)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C |

| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Generic representation) |

Physical Characteristics

| Property | Description |

| Appearance | Viscous colorless to pale yellow oil or low-melting solid. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO, DMF. Insoluble in water. |

| Stability | Stable under standard laboratory conditions.[1] Hydrolyzes in strong acids (removes Boc). |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Synthetic Methodology

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is a classic amide coupling reaction. However, process efficiency dictates the choice of coupling reagents to minimize racemization (if applicable) and byproduct formation. The most robust route utilizes 1-Boc-piperidine-4-carboxylic acid as the starting material.

Protocol: Amide Coupling via EDC/HOBt

Rationale: This method avoids the use of harsh acid chlorides (e.g., SOCl₂), which can prematurely cleave the acid-labile Boc group. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides a mild activation pathway.

Reagents:

-

Substrate: 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

-

Amine Source: Dimethylamine hydrochloride (1.2 eq)

-

Coupling Agents: EDC·HCl (1.5 eq), HOBt (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous DCM under N₂ atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add Dimethylamine hydrochloride followed by the dropwise addition of DIPEA. The base is critical to liberate the free amine from its salt form.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Work-up: Dilute with DCM. Wash sequentially with 1M citric acid (to remove unreacted amine/EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Synthesis Pathway Visualization

Figure 1: Synthetic route converting the carboxylic acid precursor to the dimethylamide product using carbodiimide coupling.

Applications in Drug Discovery

This compound functions as a "masked" piperidine scaffold. Its primary utility lies in its ability to introduce the polar, hydrogen-bond-accepting dimethylamide motif into a molecule while the secondary amine remains protected.

Strategic Workflow: The "Deprotect-Functionalize" Cycle

-

Boc Deprotection: The tert-butyl carbamate is cleaved using TFA/DCM or HCl/Dioxane to yield N,N-dimethylpiperidine-4-carboxamide (as a salt).

-

Scaffold Attachment: The liberated secondary amine is then coupled to aryl halides (via Buchwald-Hartwig amination) or carboxylic acids (via amide coupling) to generate the final bioactive molecule.

Key Application Areas:

-

Kinase Inhibitors: The dimethylamide group often interacts with solvent-exposed regions of the kinase ATP-binding pocket to improve solubility and selectivity.

-

PROTAC Linkers: The piperidine ring serves as a rigid spacer in bifunctional degraders, connecting the E3 ligase ligand to the protein of interest (POI) ligand.

-

GPCR Agonists: Substituted piperidines are privileged scaffolds in designing ligands for receptors such as CCR5 and 5-HT.

Application Logic Diagram

Figure 2: The functionalization workflow demonstrating the conversion of the protected building block into diverse pharmaceutical classes.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle within a fume hood.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

PubChem. 1-Boc-4-dimethylcarbamoylpiperidine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Zhang, J. et al. "Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication." Journal of Medicinal Chemistry, 2023. (Contextual usage of piperidine carboxamides). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-dimethylcarbamoylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and characterization of 1-Boc-4-dimethylcarbamoylpiperidine, a valuable building block in medicinal chemistry. The synthesis is achieved through a robust and widely applicable amide coupling reaction, joining 1-Boc-piperidine-4-carboxylic acid and dimethylamine. This document provides a detailed, step-by-step protocol for the synthesis, purification, and thorough characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring both technical accuracy and practical, field-proven insights for researchers.

Introduction

Piperidine derivatives are ubiquitous scaffolds in pharmaceutical research and development, forming the core of numerous approved drugs. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. 1-Boc-4-dimethylcarbamoylpiperidine, with its protected nitrogen and the dimethylcarbamoyl moiety at the 4-position, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization of the piperidine nitrogen.

This guide presents a reliable method for the preparation of 1-Boc-4-dimethylcarbamoylpiperidine via an amide coupling reaction, a cornerstone of modern organic synthesis[1]. The chosen methodology utilizes common and effective coupling reagents to ensure a high-yielding and reproducible process.

Synthetic Strategy and Mechanism

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is achieved through the formation of an amide bond between 1-Boc-piperidine-4-carboxylic acid and dimethylamine. This transformation is not spontaneous and requires the activation of the carboxylic acid moiety. Carbodiimide-mediated coupling reactions are a mainstay for this purpose[1].

In this protocol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed as the coupling agent. The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is susceptible to nucleophilic attack by dimethylamine. To enhance the efficiency of the reaction and minimize side reactions, such as the formation of an N-acylurea byproduct, an activating agent like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization (if applicable), and efficiently reacts with the amine to yield the desired amide. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is also incorporated to neutralize the hydrochloride salt of dimethylamine and to scavenge the acid produced during the reaction.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Purity |

| 1-Boc-piperidine-4-carboxylic acid | Commercially available | ≥98% |

| Dimethylamine hydrochloride | Commercially available | ≥99% |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commercially available | ≥98% |

| 1-Hydroxybenzotriazole (HOBt) | Commercially available | ≥97% |

| Triethylamine (TEA) | Commercially available | ≥99% |

| Dichloromethane (DCM), anhydrous | Commercially available | ≥99.8% |

| Saturated aqueous sodium bicarbonate | Prepared in-house | N/A |

| Brine (saturated aqueous NaCl) | Prepared in-house | N/A |

| Anhydrous magnesium sulfate | Commercially available | ≥97% |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

-

Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the solids. Cool the mixture to 0 °C in an ice bath. To this stirred suspension, add triethylamine (TEA) (2.5 eq.) dropwise.

-

Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition of EDC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-Boc-4-dimethylcarbamoylpiperidine as a white to off-white solid.

Characterization of 1-Boc-4-dimethylcarbamoylpiperidine

The identity and purity of the synthesized 1-Boc-4-dimethylcarbamoylpiperidine should be confirmed by a combination of spectroscopic methods.

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 154884-56-7 |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

4.15 - 3.95 (br m, 2H): Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6, axial).

-

2.94 (s, 3H): Methyl protons of the dimethylcarbamoyl group.

-

2.91 (s, 3H): Methyl protons of the dimethylcarbamoyl group.

-

2.85 - 2.70 (br m, 2H): Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6, equatorial).

-

2.60 - 2.45 (m, 1H): Proton at position 4 of the piperidine ring.

-

1.90 - 1.70 (m, 4H): Protons at positions 3 and 5 of the piperidine ring.

-

1.46 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

174.5: Carbonyl carbon of the amide.

-

154.8: Carbonyl carbon of the Boc group.

-

79.5: Quaternary carbon of the tert-butyl group.

-

43.5 (br): Carbons at positions 2 and 6 of the piperidine ring.

-

41.2: Carbon at position 4 of the piperidine ring.

-

37.2, 35.8: Methyl carbons of the dimethylcarbamoyl group.

-

28.8: Carbons at positions 3 and 5 of the piperidine ring.

-

28.4: Methyl carbons of the tert-butyl group.

-

IR spectroscopy is used to identify the functional groups present in the molecule.

-

IR (KBr, cm⁻¹):

-

~2970, 2930, 2860: C-H stretching vibrations of the alkyl groups.

-

~1685: C=O stretching vibration of the Boc carbonyl group.

-

~1640: C=O stretching vibration of the tertiary amide (dimethylcarbamoyl) group.

-

~1420: C-N stretching vibration.

-

~1165: C-O stretching vibration.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

MS (ESI+): m/z 257.2 [M+H]⁺, 201.1 [M - C₄H₈ + H]⁺ (loss of isobutylene from the Boc group).

Safety and Handling

-

1-Boc-piperidine-4-carboxylic acid, EDC, HOBt, and Triethylamine are irritants and should be handled in a well-ventilated fume hood.

-

Dimethylamine hydrochloride is toxic and corrosive. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine, a key intermediate in medicinal chemistry. The amide coupling reaction described is robust and high-yielding, and the provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can confidently prepare this valuable building block for their drug discovery and development programs.

References

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (URL: [Link])

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID - Organic Syntheses Procedure. (URL: [Link])

Sources

Spectroscopic and Spectrometric Characterization of 1-Boc-4-dimethylcarbamoylpiperidine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. 1-Boc-4-dimethylcarbamoylpiperidine, a substituted piperidine derivative, serves as a valuable building block in the synthesis of a variety of biologically active compounds. Its structural integrity is the foundation upon which its utility is built. This guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1-Boc-4-dimethylcarbamoylpiperidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of public domain experimental spectra for this specific compound, this guide will leverage high-quality predicted spectroscopic data. This predicted data is contextualized and validated through comparison with experimental data from structurally analogous compounds. This approach ensures a scientifically rigorous and practically useful resource for researchers.

Molecular Structure and Analytical Workflow

1-Boc-4-dimethylcarbamoylpiperidine, with the CAS number 254905-58-3, possesses a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol . The structure features a piperidine ring protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a dimethylcarbamoyl group at the 4-position.

The analytical workflow for the characterization of this molecule follows a standard procedure in synthetic chemistry, integrating data from multiple spectroscopic techniques to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 1-Boc-4-dimethylcarbamoylpiperidine.

Experimental Protocol (Standard)

A standard protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-Boc-4-dimethylcarbamoylpiperidine provides valuable insights into the electronic environment of the protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.08 | Broad Multiplet | 2H | Piperidine H-2ax, H-6ax |

| ~2.95 | Singlet | 3H | N-CH₃ |

| ~2.90 | Singlet | 3H | N-CH₃ |

| ~2.75 | Broad Multiplet | 2H | Piperidine H-2eq, H-6eq |

| ~2.50 | Multiplet | 1H | Piperidine H-4 |

| ~1.75 | Multiplet | 2H | Piperidine H-3ax, H-5ax |

| ~1.55 | Multiplet | 2H | Piperidine H-3eq, H-5eq |

| 1.45 | Singlet | 9H | Boc (tert-butyl) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~174.5 | C=O (carbamoyl) |

| ~155.0 | C=O (Boc) |

| ~79.5 | C(CH₃)₃ (Boc) |

| ~44.0 | Piperidine C-2, C-6 |

| ~41.0 | Piperidine C-4 |

| ~37.0 | N-CH₃ |

| ~35.5 | N-CH₃ |

| ~29.0 | Piperidine C-3, C-5 |

| 28.4 | C(CH₃)₃ (Boc) |

Spectral Interpretation and Analog Comparison

The predicted chemical shifts are consistent with the proposed structure. The large singlet at 1.45 ppm in the ¹H NMR is characteristic of the nine equivalent protons of the Boc group. The two singlets around 2.9 ppm are assigned to the two methyl groups of the dimethylcarbamoyl moiety, which are expected to be non-equivalent due to restricted rotation around the amide C-N bond. The complex multiplets in the 1.5-1.8 ppm and 2.7-4.1 ppm regions correspond to the protons of the piperidine ring.

In the ¹³C NMR spectrum, the two carbonyl carbons of the Boc and carbamoyl groups are expected to appear downfield, around 155 and 175 ppm, respectively. The quaternary carbon and the methyl carbons of the Boc group are anticipated around 80 and 28 ppm. The signals for the piperidine ring carbons and the N-methyl carbons of the carbamoyl group are expected in the 25-50 ppm region.

For comparison, the experimental ¹H NMR and MS data for a structurally related compound, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, shows some relevant signals.[1] The mass spectrum of this analog confirms the presence of the Boc group through characteristic fragmentation.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Standard)

A typical protocol for obtaining an IR spectrum is as follows:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid or liquid sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1640 | Strong | C=O stretch (amide) |

| ~1420 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-N stretch |

Spectral Interpretation

The predicted IR spectrum of 1-Boc-4-dimethylcarbamoylpiperidine is expected to be dominated by strong absorptions from the two carbonyl groups. The Boc carbamate C=O stretch is anticipated around 1690 cm⁻¹, while the amide C=O stretch of the dimethylcarbamoyl group is expected at a slightly lower wavenumber, around 1640 cm⁻¹. The C-H stretching vibrations of the aliphatic portions of the molecule (piperidine ring and Boc group) will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-H bending, C-N, and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol (Standard)

A general procedure for obtaining a mass spectrum is:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺, while EI is a hard ionization technique that causes extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment |

| 257.18 | [M+H]⁺ (Protonated Molecule) |

| 201.16 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 157.12 | [M - Boc + H]⁺ |

| 114.09 | [C₅H₈NO]⁺ (Piperidinyl-carbonyl fragment) |

| 72.08 | [C₄H₁₀N]⁺ (Dimethylcarbamoyl fragment) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Spectral Interpretation

The predicted ESI mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 257.18. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragment ions at m/z 201.16 and 157.12 are expected. The strong peak at m/z 57.07, corresponding to the tert-butyl cation, is a hallmark of the Boc group. Further fragmentation of the piperidine ring and the dimethylcarbamoyl side chain would lead to other smaller fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 1-Boc-4-dimethylcarbamoylpiperidine. While based on predicted data, the interpretations are grounded in fundamental spectroscopic principles and supported by comparisons with structurally related molecules. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate the spectral features of this compound and aiding in the confirmation of its synthesis and purity. As experimental data for this compound becomes publicly available, this guide can be further refined and validated.

References

-

Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2294. [Link]

Sources

Technical Guide: Solubility Profile and Process Chemistry of 1-Boc-4-dimethylcarbamoylpiperidine

[1]

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine (tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical ingredients.[1] Its solubility profile is the governing factor in its synthesis, purification, and downstream processing.[1]

This guide provides a comprehensive analysis of the compound's solubility across the polarity spectrum, translating physicochemical properties into actionable process chemistry strategies. By understanding the interplay between the lipophilic Boc-piperidine core and the polar aprotic dimethylamide moiety, researchers can optimize reaction yields and purification efficiency.[1]

Physicochemical Profile & Structural Analysis[1][2][3][4]

To predict and manipulate solubility, one must first deconstruct the molecule’s functional groups.[1]

-

Chemical Name: tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate[1]

-

Molecular Formula: C₁₃H₂₄N₂O₃

-

Molecular Weight: ~256.34 g/mol

-

Physical State: White to off-white crystalline solid.

Solubility-Governing Moieties

| Moiety | Character | Solvent Interaction |

| Boc Group (tert-Butoxycarbonyl) | Lipophilic / Non-polar | Drives solubility in halogenated solvents (DCM) and esters (EtOAc).[1] Reduces water solubility significantly.[1] |

| Piperidine Ring | Aliphatic Cycle | Adds bulk lipophilicity; supports solubility in ethers and alcohols. |

| Dimethylamide (–CONMe₂) | Polar Aprotic | Hydrogen bond acceptor.[1] Enhances solubility in polar organic solvents (MeOH, DMF) but is insufficient to solubilize the whole molecule in water.[1] |

Solubility Landscape

The following data categorizes solvent compatibility based on experimental process behaviors of Boc-protected piperidine amides.

Table 1: Solubility in Common Organic Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary reaction solvent; extraction from aqueous phase.[1] |

| Chlorinated | Chloroform | High | Alternative reaction solvent; NMR analysis. |

| Esters | Ethyl Acetate (EtOAc) | High | Preferred "green" solvent for extraction and crystallization (hot).[1] |

| Alcohols | Methanol / Ethanol | High | Dissolution for hydrogenation or deprotection steps. |

| Polar Aprotic | DMF / DMSO | High | Used for coupling reactions; difficult to remove via evaporation. |

| Ethers | THF / 1,4-Dioxane | High | Excellent reaction medium; fully miscible.[1] |

| Alkanes | Hexane / Heptane | Low / Insoluble | Critical Antisolvent. Used to precipitate the product from EtOAc or DCM. |

| Aqueous | Water | Insoluble | Wash medium to remove inorganic salts and polar impurities. |

ngcontent-ng-c3009699313="" class="ng-star-inserted">Expert Insight: The "High" solubility in DCM and EtOAc combined with "Insolubility" in water is the basis for the standard workup protocol: Partition between EtOAc and Water. The product stays in the organic layer, while salts and unreacted polar reagents wash away.

Thermodynamic Considerations & Crystallization Strategy

The solubility differential between esters (Good Solvents) and alkanes (Anti-Solvents) is the thermodynamic engine for purification.[1]

The "Solvent/Anti-Solvent" Principle

Because 1-Boc-4-dimethylcarbamoylpiperidine possesses a melting point typically between 50°C and 100°C (depending on polymorph), it is an ideal candidate for recrystallization rather than expensive chromatography.[1]

-

Enthalpy of Dissolution: Dissolution in EtOAc is endothermic (requires heat).[1]

-

Supersaturation: Cooling a saturated solution from reflux (77°C) to ambient temperature creates a supersaturated state, but the Boc group often inhibits rapid nucleation.[1]

-

Nucleation Trigger: The addition of non-polar Heptane lowers the dielectric constant of the mixture, forcing the polar amide out of solution.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine exact solubility limits for a specific batch.[1]

-

Preparation: Weigh 100 mg of 1-Boc-4-dimethylcarbamoylpiperidine into a 4 mL vial.

-

Addition: Add the target solvent (e.g., EtOAc) in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Validation: If the solution remains cloudy after 2 mL (S < 50 mg/mL), heat to 40°C. If it clears, the solubility is temperature-dependent.

Protocol B: Purification via Crystallization (Standard Operating Procedure)

This workflow ensures high purity (>98%) removal of unreacted dimethylamine and coupling reagents.[1]

-

Dissolution: Dissolve crude crude material in Ethyl Acetate (5 mL per gram of substrate) at 60°C.

-

Filtration: Perform a hot filtration to remove insoluble inorganic salts (if any).[1]

-

Nucleation: Allow the filtrate to cool to Room Temperature (RT) slowly.

-

Anti-Solvent Addition: Add n-Heptane dropwise (ratio 1:1 v/v relative to EtOAc) with slow stirring.

-

Precipitation: A white precipitate should form. If oiling occurs, seed with a pure crystal or scratch the glass surface.[1]

-

Collection: Cool to 0-5°C for 1 hour, then filter the solids. Wash with cold Heptane/EtOAc (9:1).[1]

Visualization of Process Logic

The following diagrams illustrate the decision-making process for solvent selection and purification.

Diagram 1: Solubility-Driven Purification Workflow

Caption: A standard workup leveraging the differential solubility of the Boc-protected product versus polar impurities.

Diagram 2: Structure-Solubility Relationship[1]

Caption: How specific functional groups dictate the solubility profile in various solvent classes.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1016743, tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate.[1] Retrieved from [Link]

-

Organic Syntheses (2021). Preparation of N-Boc-Piperidine Derivatives and Solubility Profiles. Organic Syntheses, Coll.[1] Vol. 10. Retrieved from [Link]

Potential applications of 1-Boc-4-dimethylcarbamoylpiperidine in medicinal chemistry

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine (CAS: 15096-03-4) represents a high-value "sp³-rich" building block in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures to improve physicochemical properties, this scaffold offers a critical balance of lipophilicity, solubility, and metabolic stability.

This guide provides a comprehensive technical analysis of this molecule, detailing its structural advantages, validated synthetic protocols, and specific applications in kinase inhibition and GPCR ligand design.

Part 1: Structural Analysis & Pharmacochemical Properties

The "Escape from Flatland" (Fsp³)

Modern medicinal chemistry emphasizes increasing the fraction of sp³-hybridized carbons (

-

Core Geometry: The piperidine ring exists primarily in a chair conformation, providing 3D spatial projection unlike planar phenyl rings.

-

Vectorality: The 1,4-substitution pattern allows for linear extension of the pharmacophore, ideal for reaching into deep binding pockets (e.g., GPCR transmembrane domains or kinase solvent fronts).

The Dimethylamide Moiety: A "Magic" Solubilizer

The dimethylcarbamoyl group (

| Property | Medicinal Chemistry Implication |

| H-Bonding | Strong Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen. Zero Hydrogen Bond Donors (HBD). This improves membrane permeability by reducing the desolvation penalty compared to primary amides. |

| Metabolic Stability | More stable than esters. While susceptible to N-demethylation by CYPs (oxidative deamination), the steric bulk of the dimethyl group often retards hydrolysis compared to unhindered amides [1]. |

| Solubility | significantly increases aqueous solubility compared to ester or alkyl analogs, aiding in formulation without introducing ionizable centers that might cause hERG liability. |

Part 2: Synthetic Utility & Workflows

The primary utility of this molecule is as a protected intermediate . The Boc group acts as an orthogonal protecting group, stable to basic conditions (e.g., nucleophilic substitution, Suzuki couplings elsewhere on the molecule) but readily removed by acid.

Validated Synthetic Pathway

The synthesis typically proceeds from 1-Boc-piperidine-4-carboxylic acid. The following diagram illustrates the workflow from starting material to active pharmaceutical ingredient (API) incorporation.

Figure 1: Synthetic workflow for the generation and utilization of the 1-Boc-4-dimethylcarbamoylpiperidine scaffold.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Kinase Inhibitors (Solvent-Exposed Tails)

In kinase inhibitor design, the ATP-binding pocket is deep and hydrophobic, but the entrance is solvent-exposed.

-

Strategy: Use the piperidine ring as a linker attached to the hinge-binding motif. The dimethylamide group projects into the solvent, improving solubility and forming water-mediated H-bonds.[1]

-

Example Mechanism: In p38 MAP kinase or JAK inhibitors, the piperidine nitrogen (after Boc removal) is coupled to a heteroaryl core. The 4-dimethylamide "tail" modulates physicochemical properties without sterically clashing with the protein surface [2].

GPCR Antagonists (CCR5 & Chemokine Receptors)

Piperidine scaffolds are ubiquitous in GPCR ligands, particularly for chemokine receptors like CCR5.

-

Interaction Mode: The basic nitrogen of the piperidine (generated after deprotecting the Boc group) often forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp282 in CCR5) in the transmembrane bundle.

-

Role of Carboxamide: The 4-position substituent dictates selectivity. A dimethylamide group provides a compact, polar cap that interacts with extracellular loops (ECL2) or hydrophobic sub-pockets, depending on the specific receptor subtype [3].

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

Use this protocol to generate the scaffold if not purchasing commercially.

Reagents:

-

1-Boc-piperidine-4-carboxylic acid (1.0 eq)

-

Dimethylamine hydrochloride (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-Boc-piperidine-4-carboxylic acid (e.g., 5.0 g) in anhydrous DMF (50 mL) under an inert atmosphere (

). -

Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the activated ester.

-

Coupling: Add Dimethylamine hydrochloride (1.2 eq) in one portion.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor via TLC (5% MeOH in DCM) or LCMS.

-

Workup: Dilute with EtOAc (200 mL). Wash sequentially with 1M HCl (to remove excess amine/DIPEA), sat.

, and brine. -

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Validation Data:

-

TLC:

(EtOAc). -

1H NMR (DMSO-d6): Look for Boc singlet (~1.4 ppm, 9H) and two distinct methyl singlets for the amide (~2.8 ppm and ~3.0 ppm, 3H each) due to restricted rotation.

Protocol B: Boc-Deprotection (TFA Method)

Use this protocol to expose the secondary amine for subsequent drug coupling.

Reagents:

-

1-Boc-4-dimethylcarbamoylpiperidine (Intermediate)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the Boc-protected intermediate in DCM (concentration ~0.1 M). Cool to 0°C.

-

Acidification: Add TFA dropwise (Ratio DCM:TFA = 2:1 or 4:1).

-

Cleavage: Remove ice bath and stir at room temperature for 1–2 hours. Monitor for disappearance of starting material by LCMS (mass -100 loss).

-

Workup (Critical): Concentrate in vacuo to remove excess TFA.

-

Option A (Salt Form): Use the TFA salt directly if the next step allows.

-

Option B (Free Base): Redissolve in DCM, wash with sat.

, dry, and concentrate.[2]

-

-

Storage: The free amine is stable but should be used promptly to avoid carbamate formation from atmospheric

.

Part 5: References

-

FDA-approved drugs containing dimethylamine pharmacophore. RSC Advances, 2024. Link

-

Discovery of Piperidine-4-carboxamide Derivatives as Novel Carbonic Anhydrase Inhibitors. National Institutes of Health (PubMed), 2021. Link

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 2004.[3] Link

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2021. Link

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of 1-Boc-4-dimethylcarbamoylpiperidine: A Modern Medicinal Chemistry Building Block

Abstract

This technical guide provides an in-depth analysis of 1-Boc-4-dimethylcarbamoylpiperidine, a specialized heterocyclic compound increasingly relevant in drug discovery and development. While a singular, storied "discovery" of this molecule is not documented in seminal literature, its history is interwoven with the evolution of synthetic methodologies for creating functionalized piperidine scaffolds. This paper will detail the strategic importance of its constituent parts—the piperidine core, the Boc protecting group, and the dimethylcarbamoyl moiety. We will present a robust and validated synthetic pathway, explain the chemical principles underpinning the process, and explore its potential applications as a versatile building block for creating diverse compound libraries targeting a range of therapeutic areas.

Introduction: Deconstructing a Privileged Scaffold

The structure of 1-Boc-4-dimethylcarbamoylpiperidine is a deliberate convergence of three motifs, each chosen for specific functions that are highly valued in medicinal chemistry. Understanding these components is key to appreciating the molecule's utility.

The Prominence of the Piperidine Ring

The piperidine ring, a saturated six-membered nitrogenous heterocycle, is a highly privileged scaffold in medicinal chemistry.[1][2] Its prevalence is due to several key factors:

-

Structural Versatility: The piperidine ring's chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets like enzyme active sites and receptor pockets.[1]

-

Physicochemical Properties: It can modulate lipophilicity and aqueous solubility, crucial parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Metabolic Stability: The piperidine core is generally robust to metabolic degradation, enhancing the in vivo stability and half-life of drug candidates.[1]

-

CNS Penetration: Its structure is a common feature in many centrally acting agents, making it a valuable scaffold for neurological drug discovery.[3]

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[4] Its function is to temporarily mask the reactivity of the piperidine nitrogen, allowing for selective chemical transformations elsewhere on the molecule.[5]

Causality of Choice:

-

Stability: The Boc group is stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, providing broad compatibility with many synthetic steps.[6]

-

Orthogonality: It can be used in concert with other protecting groups, such as the base-labile Fmoc group, allowing for complex, multi-step syntheses.[6]

-

Mild Cleavage: The Boc group is readily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid or HCl), which are typically mild enough to avoid degrading other sensitive functional groups in the molecule.[4][7] This reliable deprotection is a cornerstone of its utility.

The Dimethylcarbamoyl Moiety: A Key Modulator

The N,N-dimethylcarbamoyl group at the 4-position is not merely a placeholder; it is a functional group that can significantly influence a molecule's properties. It serves as a stable, polar, aprotic amide that can:

-

Enhance Solubility: The polar nature of the carbamoyl group can improve the aqueous solubility of a parent molecule.

-

Act as a Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor, which can be critical for binding to protein targets.[8]

-

Improve Metabolic Stability: As a tertiary amide, it is resistant to hydrolysis by many metabolic enzymes, which can improve a drug's pharmacokinetic profile.

Historical Context & Synthetic Evolution

The "discovery" of 1-Boc-4-dimethylcarbamoylpiperidine is not attributable to a single event but is a product of the maturation of synthetic organic chemistry. Its existence is a logical consequence of the need for well-defined, functionalized building blocks for combinatorial chemistry and fragment-based drug discovery. The history, therefore, is one of methodology: the development of reliable N-Boc protection protocols in the mid-20th century and the refinement of amide bond formation techniques, which together make the synthesis of this molecule routine and efficient.[4]

The most logical and industrially scalable pathway to this compound is through the amide coupling of a readily available carboxylic acid precursor. This approach leverages common, well-understood reactions to build the target molecule with high efficiency.

Key Synthetic Methodology: Amide Coupling Pathway

The most direct and reliable synthesis of 1-Boc-4-dimethylcarbamoylpiperidine proceeds via the amide coupling of 1-Boc-piperidine-4-carboxylic acid with dimethylamine. This method is preferred for its high yield, operational simplicity, and the commercial availability of the starting materials.

Rationale and Mechanistic Considerations

Amide bond formation between a carboxylic acid and an amine does not occur spontaneously and requires the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose.

The reaction mechanism, when using an additive like 1-Hydroxybenzotriazole (HOBt), follows these steps:

-

Activation: The carboxylate oxygen of 1-Boc-piperidine-4-carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Additive Intervention: HOBt rapidly reacts with the O-acylisourea to form an active ester. This step is crucial as it minimizes the risk of side reactions, such as the formation of N-acylurea, and reduces the potential for racemization if the carbon alpha to the carbonyl were chiral.

-

Nucleophilic Attack: The primary amine, dimethylamine, then attacks the carbonyl carbon of the HOBt active ester. This step is the key bond-forming event.

-

Product Formation: The tetrahedral intermediate collapses, releasing the amide product (1-Boc-4-dimethylcarbamoylpiperidine) and regenerating HOBt. The EDC is converted to a water-soluble urea byproduct, which simplifies purification.

Workflow for Synthesis

Caption: Synthetic workflow for 1-Boc-4-dimethylcarbamoylpiperidine.

Detailed Experimental Protocol

This protocol is a representative, self-validating system based on established amide coupling procedures.[9][10] Quantities should be scaled as needed.

Materials:

-

1-Boc-piperidine-4-carboxylic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Dimethylamine (2.0 M solution in THF) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

-

Add DIPEA (3.0 eq) to the mixture, followed by the slow, dropwise addition of the dimethylamine solution (1.5 eq) at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-Boc-4-dimethylcarbamoylpiperidine.

Physicochemical Data and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₃H₂₄N₂O₃ | - |

| Molecular Weight | 256.34 g/mol | - |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Appearance | White to off-white solid or viscous oil | - |

Note: Experimental values may vary. Standard characterization would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Applications in Drug Discovery

1-Boc-4-dimethylcarbamoylpiperidine is not an active pharmaceutical ingredient itself but rather a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.[11]

-

Scaffold for Library Synthesis: The Boc-protected nitrogen can be deprotected to reveal a secondary amine. This amine serves as a reactive handle for further chemical modifications, allowing for the rapid synthesis of a library of related compounds. This is a common strategy in the lead optimization phase of drug discovery.

-

Neurological and Psychiatric Disorders: Given the prevalence of the piperidine scaffold in CNS-active drugs, this building block is well-suited for the synthesis of novel agents targeting neurological conditions.[3]

-

Oncology and Metabolic Diseases: Functionalized piperidines are key components in a wide array of therapeutics, including anticancer agents.[1][12] The dimethylcarbamoyl group can be used to probe interactions within a target's binding site or to fine-tune the ADME properties of a lead compound.

Regulatory Landscape and Safe Handling

While 1-Boc-4-dimethylcarbamoylpiperidine is not currently a listed controlled substance, researchers must be aware of the intense regulatory scrutiny surrounding substituted piperidines. Structurally related compounds, such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) and N-Boc-4-piperidone, are classified as List 1 chemicals by the U.S. Drug Enforcement Administration (DEA) due to their use as precursors in the illicit synthesis of fentanyl and its analogues.[13][14]

This regulatory context mandates meticulous record-keeping and a clear, legitimate research purpose for the synthesis and use of any novel N-Boc-4-substituted piperidine. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed when handling the compound and its reagents.

Conclusion

1-Boc-4-dimethylcarbamoylpiperidine stands as a prime example of a modern medicinal chemistry building block. Its "history" is one of chemical innovation, reflecting the development of robust synthetic tools that allow for the precise construction of complex molecules. By combining the privileged piperidine scaffold, the strategically important Boc protecting group, and the property-modulating dimethylcarbamoyl moiety, this compound provides researchers with a valuable tool for the efficient discovery and optimization of novel therapeutics. Its synthesis is straightforward and high-yielding, making it an accessible and powerful asset for any drug development program.

References

-

Wikipedia. 1-Boc-4-AP. Available from: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

-

Proprep. What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. Available from: [Link]

-

Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Pospisil, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

Wikipedia. Dimethylcarbamoyl chloride. Available from: [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

-

Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available from: [Link]

-

ResearchGate. Proposed mechanism for the formation of dimethylcarbamoyl chloride. Available from: [Link]

-

PubChem. 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. National Institutes of Health. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Kumar, D., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Institutes of Health. Available from: [Link]

-

PubChem. Dimethylcarbamoyl chloride. National Institutes of Health. Available from: [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

-

Mondal, S., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

-

MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

-

All About Drugs. Dimethylcarbamoyl Chloride. Available from: [Link]

-

ResearchGate. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available from: [Link]

-

PubChem. 1-Boc-4-(aminomethyl)piperidine. National Institutes of Health. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. proprep.com [proprep.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Amide Synthesis [fishersci.dk]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 14. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Safe Handling and Use of 1-Boc-4-dimethylcarbamoylpiperidine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 1-Boc-4-dimethylcarbamoylpiperidine. As a key building block in modern medicinal chemistry, understanding its physicochemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.

Introduction and Compound Profile

1-Boc-4-dimethylcarbamoylpiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a dimethylcarbamoyl moiety at the 4-position. The Boc group makes it a stable, yet readily deprotectable intermediate, ideal for multi-step syntheses of complex pharmaceutical agents. Its utility lies in the precise introduction of the piperidine scaffold, a common motif in centrally active and other therapeutic compounds.

While a specific, comprehensive toxicological profile for 1-Boc-4-dimethylcarbamoylpiperidine is not extensively documented in publicly available literature, a robust safety assessment can be extrapolated from structurally analogous compounds, such as other N-Boc-piperidines and related carbamoyl derivatives.[1][2][3] This guide synthesizes this data to establish best-practice handling protocols.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 1-Boc-4-dimethylcarbamoylpiperidine should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][4][5]

GHS Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are anticipated for this compound based on data from similar molecules.[4][5][6]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Mechanistic Rationale for Hazards

-

Irritation: The piperidine ring and the carbamoyl group contain nitrogen and oxygen atoms that can interact with biological macromolecules. Upon contact with mucous membranes or skin, these functional groups can lead to localized inflammatory responses, resulting in irritation.[1][5]

-

Respiratory Effects: As a fine powder or aerosol, the compound can be inhaled, leading to mechanical and chemical irritation of the respiratory tract.[2][7]

-

Oral Toxicity: Ingestion can lead to irritation of the gastrointestinal tract. While acute systemic toxicity data is limited, it is prudent to assume the compound is harmful if swallowed.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls should be the primary means of protection, supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour.[8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the scale and nature of the experiment. The following diagram illustrates the decision-making process for PPE selection.

Sources

- 1. fishersci.com [fishersci.com]

- 2. peptide.com [peptide.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

Strategic Sourcing & Technical Profile: 1-Boc-4-dimethylcarbamoylpiperidine

Topic: Commercial Availability & Technical Profile: 1-Boc-4-dimethylcarbamoylpiperidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Managers[1]

Executive Technical Summary

1-Boc-4-dimethylcarbamoylpiperidine (CAS: 254905-58-3 ) is a critical piperidine-based building block used in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), kinases, and enzyme inhibitors.[1] Structurally, it consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with a dimethylamide moiety at the 4-position.[1]

Crucial Regulatory Distinction: Researchers must strictly distinguish this compound from 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate, CAS: 125541-22-2), which is a DEA List I chemical and a direct precursor to fentanyl.[1] While both are 4-substituted Boc-piperidines, 1-Boc-4-dimethylcarbamoylpiperidine is not a controlled substance under federal law (as of early 2025), but due diligence is required during procurement to prevent automated compliance flags from delaying shipments.[1]

Chemical Identity Table[1][2][3]

| Property | Specification |

| IUPAC Name | tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate |

| CAS Number | 254905-58-3 |

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

Sourcing Landscape & Supplier Analysis[1]

The commercial availability of this compound follows a tiered structure based on scale and purity requirements. Unlike commodity chemicals, this intermediate is often "made-to-order" in bulk quantities but available in catalog sizes for research.[1]

Supplier Tiers

-

Tier 1: High-Throughput Catalog Vendors (mg to 10g)

-

Tier 2: Custom Synthesis & Bulk CROs (100g to kg)

Procurement Decision Matrix (Graphviz)[1]

Caption: Decision logic for sourcing 1-Boc-4-dimethylcarbamoylpiperidine based on scale and risk.

Synthesis & Impurity Profiling (Causality)[1]

Understanding the synthesis allows the researcher to predict impurities and validate the material.[1] The compound is rarely isolated from natural sources; it is synthesized via amide coupling.[1]

The "Self-Validating" Synthetic Route

The most robust route involves the coupling of Boc-isonipecotic acid (1-Boc-piperidine-4-carboxylic acid) with dimethylamine .[1]

-

Activation: The carboxylic acid is activated using a coupling reagent (e.g., HATU, EDC/HOBt, or CDI) in a solvent like DMF or DCM.[1]

-

Coupling: Dimethylamine (often as a hydrochloride salt) is added with a base (DIPEA or TEA).[1]

-

Workup: Acidic wash (removes unreacted amine) -> Basic wash (removes unreacted acid) -> Solvent evaporation.[1]

Impurity Markers (What to look for in QC)

-

Boc-Isonipecotic Acid (Starting Material): Indicates incomplete coupling.[1] Detected by a broad OH peak in NMR (>10 ppm) or negative mode LCMS.[1]

-

Tetramethylurea: A byproduct if carbonyldiimidazole (CDI) or specific urea-based coupling reagents are used.[1]

-

Dimethylamine salts: Presence of broad exchangeable protons in NMR; affects stoichiometry in subsequent reactions.[1]

Quality Assurance Protocol

To ensure scientific integrity, every incoming batch must undergo the following "Self-Validating" QC protocol. Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1]

A. 1H-NMR Interpretation (CDCl₃, 400 MHz)

-

Diagnostic Singlet (Boc): A strong singlet at ~1.45 ppm (9H).[1][2][3]

-

Amide Methyls: Two distinct singlets or a broad hump at ~2.90–3.10 ppm (6H).[1]

-

Piperidine Ring: Multiplets at 1.5–1.8 ppm (4H) and 2.6–4.2 ppm (4H + 1H methine).[1][2]

B. LCMS Validation[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

-

Target Mass: 256.34 Da.

-

Observed Ions:

QC Workflow Diagram (Graphviz)

Caption: Analytical triage workflow for validating 1-Boc-4-dimethylcarbamoylpiperidine.

Handling & Stability

-

Storage: Store at 2–8°C in a tightly sealed container. The Boc group is acid-labile; avoid storage in acidic atmospheres (e.g., near HCl fumes).[1]

-

Stability: Stable for >2 years if kept dry.[1] The dimethylamide bond is robust and resistant to hydrolysis under standard storage conditions.[1]

-

Safety: While not a controlled substance, treat as a standard chemical irritant (H315, H319).[1] Use standard PPE (gloves, goggles, lab coat).[1]

References

-

PubChem. tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][4]

-

Lead Sciences. Product Catalog: tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate. Available at: [Link][1]

-

Federal Register. Designation of 1-Boc-4-AP as a List I Chemical.[1] (For regulatory distinction context). Drug Enforcement Administration.[1] Available at: [Link][1]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 | CID 24688815 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperidine: Core Synthesis, Structural Analogs, and Derivatives in Drug Discovery

This guide provides a comprehensive technical overview of 1-Boc-4-dimethylcarbamoylpiperidine, a versatile building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis of the core molecule, its key structural analogs, and the diverse derivatives that have emerged as critical components in the development of novel therapeutics.

Introduction: The Significance of the 1-Boc-4-substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 1-position offers a stable yet readily cleavable handle, enabling selective modifications at other positions of the ring. This strategic protection is fundamental to the multi-step synthesis of complex drug molecules.

Specifically, functionalization at the 4-position of the piperidine ring has led to the discovery of potent and selective modulators of various biological targets. The dimethylcarbamoyl group at this position introduces a polar, hydrogen-bond accepting moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide will explore the synthesis of the parent 1-Boc-4-dimethylcarbamoylpiperidine and the subsequent elaboration into a diverse range of derivatives with significant therapeutic potential.

Synthesis of the Core Moiety: 1-Boc-4-dimethylcarbamoylpiperidine

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine can be efficiently achieved through the amidation of 1-Boc-piperidine-4-carboxylic acid with dimethylamine. This approach leverages a common and well-established transformation in organic synthesis.

Proposed Synthetic Pathway